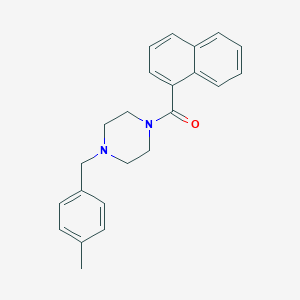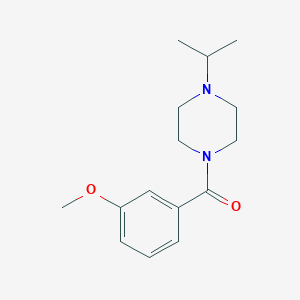![molecular formula C21H28N2O5S B249123 1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B249123.png)
1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine, commonly known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSET is a sulfhydryl-reactive compound that has been used extensively in biochemical and physiological studies to modify proteins and enzymes.
Wissenschaftliche Forschungsanwendungen
MTSET has been widely used in scientific research as a tool to modify proteins and enzymes. It is commonly used to study the structure and function of ion channels, transporters, and receptors. MTSET can also be used to modify cysteine residues in proteins, which can alter their activity and function.
Wirkmechanismus
MTSET is a sulfhydryl-reactive compound that can modify cysteine residues in proteins. It reacts with the thiol group of cysteine to form a covalent bond, which can alter the structure and function of the protein. MTSET can also modify other amino acids, such as lysine and histidine, but its reactivity with cysteine is much higher.
Biochemical and Physiological Effects:
MTSET has been shown to have a wide range of biochemical and physiological effects. It can modify the activity of ion channels, transporters, and receptors, which can alter cellular signaling and function. MTSET has also been used to study the structure and function of proteins, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the glycine receptor.
Vorteile Und Einschränkungen Für Laborexperimente
MTSET is a useful tool for studying the structure and function of proteins and enzymes. It is relatively easy to synthesize and can be used to modify specific cysteine residues in proteins. However, MTSET has some limitations. It can modify other amino acids besides cysteine, which can complicate data interpretation. MTSET can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are many future directions for research using MTSET. One area of interest is the study of ion channels and transporters in disease states. MTSET can be used to modify specific cysteine residues in these proteins, which can provide insight into their role in disease. Another area of interest is the development of new sulfhydryl-reactive compounds that are more specific and less toxic than MTSET. These compounds could be used to study the structure and function of proteins with greater precision and accuracy.
Conclusion:
In conclusion, MTSET is a sulfhydryl-reactive compound that has been widely used in scientific research to modify proteins and enzymes. Its unique properties make it a valuable tool for studying the structure and function of ion channels, transporters, and receptors. While MTSET has some limitations, it has many potential applications in future research.
Synthesemethoden
MTSET can be synthesized by reacting 1-(4-methylphenylsulfonyl)piperazine with 3,4,5-trimethoxybenzyl chloride in the presence of a base. The reaction yields MTSET as a white solid, which can be purified by recrystallization or column chromatography.
Eigenschaften
Molekularformel |
C21H28N2O5S |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2O5S/c1-16-5-7-18(8-6-16)29(24,25)23-11-9-22(10-12-23)15-17-13-19(26-2)21(28-4)20(14-17)27-3/h5-8,13-14H,9-12,15H2,1-4H3 |
InChI-Schlüssel |
WYVDZGCQYVFOQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)


![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)

![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)
![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249053.png)
![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)

![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)
